molecular formula C9H21N B1616491 N-Amyl-N-butylamine CAS No. 39536-61-3

N-Amyl-N-butylamine

Cat. No.: B1616491
CAS No.: 39536-61-3
M. Wt: 143.27 g/mol
InChI Key: AMJIVVJFADZSNZ-UHFFFAOYSA-N
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Description

N-Amyl-N-butylamine is an organic compound with the molecular formula C9H21N It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Amyl-N-butylamine can be synthesized through several methods:

    Alkylation of Amines: One common method involves the alkylation of 1-pentanamine with butyl halides under basic conditions. This reaction typically uses a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, followed by the addition of butyl halide (e.g., butyl bromide).

    Reductive Amination: Another method is the reductive amination of pentanal with butylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a suitable catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of 1-pentanamine, N-butyl- often involves large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Amyl-N-butylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso, nitro, or N-oxide derivatives using oxidizing agents like hydrogen peroxide (H2O2) or peracids.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form higher-order amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides (e.g., butyl bromide), strong bases (e.g., sodium hydride).

Major Products

    Oxidation: Nitroso, nitro, or N-oxide derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Higher-order amines.

Scientific Research Applications

N-Amyl-N-butylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and rubber chemicals.

Mechanism of Action

The mechanism of action of N-Amyl-N-butylamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. In biological systems, it can act as a ligand for receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

N-Amyl-N-butylamine can be compared with other similar amines:

    1-Pentanamine: Lacks the butyl substituent, making it less hydrophobic and less sterically hindered.

    N-Butylamine: Has a shorter carbon chain compared to this compound, affecting its physical properties and reactivity.

    N,N-Dibutylamine: Contains two butyl groups, making it more hydrophobic and bulkier than this compound.

These comparisons highlight the unique properties of this compound, such as its specific hydrophobicity and steric effects, which influence its reactivity and applications.

Properties

IUPAC Name

N-butylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-3-5-7-9-10-8-6-4-2/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJIVVJFADZSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068180
Record name 1-Pentanamine, N-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39536-61-3
Record name N-Butyl-1-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39536-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanamine, N-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039536613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanamine, N-butyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Pentanamine, N-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butylpentylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.525
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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